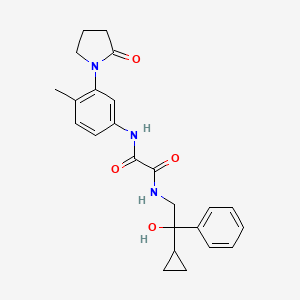

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

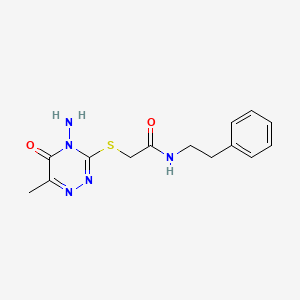

説明

Synthesis Analysis

The synthesis of related oxalamide compounds involves the formation of hydrogen-bonded supramolecular networks. For instance, N,N'-bis(4-pyridylmethyl)oxalamide features an inversion center in the oxalamide group and forms extended networks through intermolecular hydrogen bonds . While the synthesis details of the specific compound are not provided, similar strategies involving the careful selection of starting materials and conditions to promote hydrogen bonding could be applicable.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of hydrogen bonds that contribute to the stability and formation of supramolecular networks. For example, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide is linked through N-H...N and C-H...O hydrogen bonds . These interactions are crucial for the overall molecular architecture and could be expected in the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyclopropyl and phenyl groups can be quite complex. For instance, N-cyclopropyl-N-phenylamine derivatives have been shown to undergo autocatalytic radical ring opening under aerobic conditions, leading to the formation of oxygen adducts such as N-(1,2-dioxolan-3-yl)-N-phenylamine . This suggests that the cyclopropyl group in the compound of interest may also be susceptible to similar oxidative transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives and related compounds are influenced by their molecular structures. The presence of hydrogen bonding can affect solubility, melting points, and crystal formation. For example, the crystal structure of a fentanyl analogue was determined and showed that cations are linked through N(+)H...Cl(-) contacts, which could be indicative of the salt form's stability and solubility . The compound of interest, with its oxalamide moiety, is likely to exhibit similar properties that are dictated by its ability to form hydrogen bonds and its overall molecular geometry.

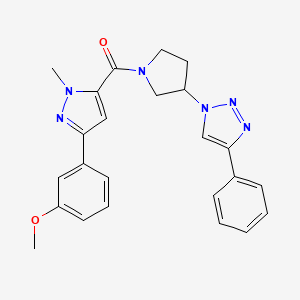

科学的研究の応用

Molecular Structure and Reactivity

Research on dinuclear copper(II) complexes showcases the intricate coordination environments and reactivity patterns that compounds with complex structures, including cyclopropyl and phenyl groups, can exhibit. Such studies contribute to our understanding of molecular architecture and its implications for chemical reactivity and potential applications in catalysis and materials science (R. Holz, J. Bradshaw, & B. Bennett, 1998).

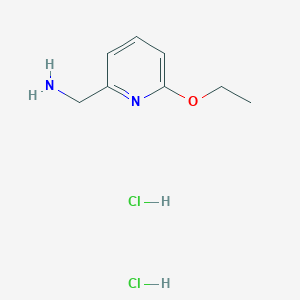

Inhibition Mechanisms

Compounds with specific structural features, such as the cyclopropyl moiety, have been explored for their ability to inhibit biological targets like topoisomerase II, an enzyme critical in DNA replication and cell division. This line of research has implications for developing new therapeutic agents against cancer and other diseases where cell proliferation is a concern (M. Wentland, G. Y. Lesher, et al., 1993).

Synthetic Methodologies

Studies on amide formation and the synthesis of hydroxy- and oxo-derivatives underline the importance of cyclopropyl and pyrrolidinyl groups in organic synthesis. These works contribute to the development of new synthetic routes and methodologies, potentially leading to the synthesis of novel compounds for various applications, including materials science, drug development, and more (Lei Ju, J. Bode, et al., 2011).

Enzymatic Studies and Biological Implications

Research on monoamine oxidase inhibitors demonstrates the potential of cyclopropyl-containing compounds to influence biological pathways and processes. Such studies are foundational in drug discovery, particularly in the search for treatments for neurological and psychiatric conditions (R. Fuller, S. Hemrick, & J. Mills, 1978).

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-16-9-12-19(14-20(16)27-13-5-8-21(27)28)26-23(30)22(29)25-15-24(31,18-10-11-18)17-6-3-2-4-7-17/h2-4,6-7,9,12,14,18,31H,5,8,10-11,13,15H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBLQAZPLZNHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)